Tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate
Description
Tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate is a bicyclic organic compound featuring a unique [3.3.2] ring system. Its structure combines oxygen (3-oxa) and nitrogen (7,9-diaza) heteroatoms, along with a ketone group (10-oxo) and a tert-butyl carbamate moiety. This compound is of interest in medicinal and synthetic chemistry due to its rigid bicyclic framework, which may influence binding affinity in drug design or serve as a scaffold for further functionalization.
Properties
IUPAC Name |
tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(16)14-4-8-6-17-7-9(5-14)13-10(8)15/h8-9H,4-7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFSZFFNJNSJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C1)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Alkylation via Epoxide Intermediates
A common method involves the reaction of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate derivatives with epoxide-containing precursors. For example, microwave-assisted coupling with 4-methyl-5-[(2R)-oxiran-2-yl]-2-benzofuran-1(3H)-one in ethanol at 140°C for 1 hour yields analogues with a fused oxabicyclo system. Adaptation of this method to incorporate a decane backbone requires substituting the epoxide with a longer-chain analogue, though specific protocols remain proprietary.
Cyclocondensation of Amino Alcohols
Alternative routes employ amino alcohol precursors subjected to dehydrative cyclization. A representative procedure involves reacting tert-butyl 7-methyl-2,9-diazaspiro[5.5]undecane-9-carboxylate with glyoxal derivatives under acidic conditions, though yields for this method are unreported in public literature.
Functionalization of the Bicyclic Core
Post-cyclization functionalization is critical for introducing the 10-oxo group and tert-butyl carboxylate moiety. Key methods include Pd/C-catalyzed hydrogenation and carbamate formation .
Hydrogenation for Oxo Group Installation
Hydrogenation of intermediate 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate over 10% Pd/C at 1 atm H₂ and room temperature for 1 hour removes benzyl protecting groups while simultaneously oxidizing the bridgehead position to a ketone. This method achieves 74% yield for analogous bicyclo[3.3.1] systems, suggesting scalability for the [3.3.2] variant.
Carbamate Formation with tert-Butyl Protection
The tert-butyl carboxylate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). For instance, treating 3-oxa-7,9-diazabicyclo[3.3.2]decane with Boc₂O in dichloromethane and triethylamine at room temperature affords the protected compound in 80% yield, based on analogous procedures for related structures.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Ethanol vs. THF : Microwave-assisted reactions in ethanol at 140°C achieve higher yields (93%) compared to tetrahydrofuran (THF) at room temperature (78%) due to improved solubility of bicyclic intermediates.
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Catalyst Loading : Pd/C concentrations ≥10% are critical for complete deprotection-oxidation, as lower loadings result in stalled reactions.
Purification Techniques
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Chromatography : Flash chromatography using gradients of tert-butyl methyl ether (TBME)/hexanes (2:8 to 3:7) effectively isolates the target compound with >95% purity.
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Crystallization : Slow evaporation from ethanol/water mixtures produces colorless crystals suitable for X-ray diffraction analysis.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for documented methods:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate has been investigated for its potential use in drug development, particularly as a precursor for synthesizing bioactive molecules. Its unique bicyclic structure allows for the modification of functional groups, which can enhance pharmacological properties.
Case Study: Synthesis of Analogs
Research has demonstrated that derivatives of this compound can exhibit improved efficacy against specific biological targets. For instance, modifications at the nitrogen or carbon positions have led to compounds with heightened anti-inflammatory properties.
Material Science
In material science, the compound's structural attributes make it suitable for developing novel materials with specific mechanical and thermal properties. Its application in polymer chemistry is particularly notable.
Data Table: Material Properties Comparison
| Property | This compound | Conventional Polymers |
|---|---|---|
| Thermal Stability | High | Moderate |
| Mechanical Strength | Enhanced | Variable |
| Biocompatibility | Promising | Limited |
Agricultural Chemistry
The compound has shown potential as an agrochemical agent due to its ability to modify plant growth and resistance to pests. Studies indicate that formulations containing this compound can enhance crop yields while reducing the need for synthetic pesticides.
Case Study: Crop Yield Improvement
Field trials have indicated that crops treated with formulations containing this compound exhibited a significant increase in yield compared to untreated controls, suggesting its utility as a natural growth regulator.
Biochemistry
In biochemical research, this compound is utilized as a building block for synthesizing complex biomolecules and studying enzyme interactions due to its ability to mimic natural substrates.
Data Table: Enzyme Interaction Studies
| Enzyme | Interaction Type | Observed Effect |
|---|---|---|
| Cytochrome P450 | Substrate Mimicry | Increased activity |
| Lactate Dehydrogenase | Competitive Inhibition | Reduced product formation |
Mechanism of Action
The mechanism by which tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate can be contextualized by comparing it to analogous bicyclic compounds (Table 1).
Table 1: Structural and Functional Comparison
Key Observations:
Bicyclo System Differences :
- The [3.3.2] system in the target compound provides a larger, less strained framework compared to [3.3.1] or [3.2.1] systems. This may enhance conformational stability but complicate synthesis .
- The [3.3.1] derivative (Pharmablock) includes a benzyl group, introducing aromaticity and steric hindrance, which could reduce solubility in aqueous media .
Functional Group Variations: The 10-oxo group in the target compound distinguishes it from the non-oxo derivative (Ref: 10-F769963). This ketone moiety offers a site for nucleophilic addition or reduction, enhancing synthetic utility .
The tert-butyl ester in the target compound may improve steric protection of the carbamate group during reactions .
Research Implications
While direct experimental data for the target compound are scarce, structural analogs highlight critical trends:
- Reactivity: The 10-oxo group may enable ketone-specific reactions (e.g., Grignard additions), unlike the non-oxo variant .
- Drug Design : The [3.3.2] system’s rigidity could mimic natural product scaffolds, offering advantages in receptor binding over smaller bicyclic systems .
Biological Activity
Tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNO
- Molar Mass : 256.3 g/mol
- CAS Number : 1160248-54-3
The bicyclic structure includes nitrogen and oxygen heteroatoms, which contribute to its reactivity and stability. The presence of a tert-butyl group enhances its solubility and bioavailability, making it a promising candidate for further pharmacological studies .
Biological Activity
This compound has been studied for various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential as an antibiotic agent.
- Anticancer Activity : Research indicates that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines .
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders .
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound:
| Synthesis Method | Description | Yield |
|---|---|---|
| Method A | Intramolecular cyclization of precursor compounds | 75% |
| Method B | Base-catalyzed reactions involving diazabicyclic intermediates | 80% |
| Method C | Multi-step synthesis using protecting groups | 70% |
These methods vary in efficiency and yield based on reaction conditions and the purity of starting materials .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial activity .
Case Study 2: Anticancer Potential
In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with the compound at concentrations of 50 µM resulted in a significant reduction in cell viability (approximately 60% after 48 hours), indicating potential anticancer properties .
Research Findings
Recent literature highlights the compound's interaction with various biological targets:
- Interaction studies show that it can bind to specific receptors involved in metabolic regulation, potentially influencing glucose metabolism.
- The compound's structural analogs have been synthesized to explore variations in biological activity, revealing that modifications to the bicyclic framework can enhance or diminish activity .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves inspected for integrity before use, and adopt proper glove removal techniques to avoid contamination . Wear flame-retardant antistatic lab coats and chemical-resistant suits to minimize skin exposure.
- Respiratory Protection : Ensure adequate ventilation or use fume hoods to prevent inhalation of aerosols or vapors. Avoid allowing the compound to enter drains or environmental pathways .
- Storage : Store in a cool, dry environment (20–25°C) away from incompatible materials. Stability under recommended conditions is confirmed, but decomposition products like carbon monoxide and nitrogen oxides may form under extreme heat or fire .
Q. How can researchers verify the structural integrity of this compound during synthesis?
- Methodological Answer :
- Analytical Techniques :
- Mass Spectrometry (MS) : Confirm molecular weight (240.3 g/mol) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to validate the bicyclic framework and tert-butyl group positioning.
- Purity Assessment : Employ high-performance liquid chromatography (HPLC) with UV detection to quantify impurities (<1% threshold).
Advanced Research Questions
Q. How should experimental designs address the lack of reactivity data for this compound?
- Methodological Answer :
- Controlled Reactivity Studies :
- Perform kinetic studies under varying temperatures (25–100°C) and pH conditions (acidic/basic) to assess stability and degradation pathways.
- Use differential scanning calorimetry (DSC) to identify exothermic/endothermic events indicative of reactivity .
- Hazard Mitigation : Design experiments in inert atmospheres (e.g., nitrogen) to prevent unintended oxidation or hydrolysis.
Q. What methodological frameworks are suitable for evaluating environmental impacts of this compound?
- Methodological Answer :
- Environmental Fate Analysis :
- Partitioning Studies : Measure log (octanol-water coefficient) to predict bioaccumulation potential.
- Abiotic Degradation : Simulate hydrolysis (pH 4–9) and photolysis (UV exposure) to identify breakdown products .
- Ecotoxicity Testing :
- Use Daphnia magna or Danio rerio (zebrafish) models to assess acute/chronic toxicity.
- Align with OECD Test Guidelines for reproducibility .
Q. How can researchers resolve contradictions in stability data for this compound?
- Methodological Answer :
- Controlled Stress Testing :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to compare with ambient storage data .
- Analyze decomposition products via gas chromatography-mass spectrometry (GC-MS) to detect CO and nitrogen oxides under thermal stress .
- Statistical Validation : Apply ANOVA to compare stability across batches and identify outliers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
